6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one
Description
6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one is a piperidin-2-one derivative characterized by a nitro group at position 5 and a 4-(methylsulfanyl)phenyl substituent at position 5. The methylsulfanyl group (SCH₃) attached to the para position of the phenyl ring introduces electron-donating properties via sulfur’s lone pairs, while the nitro group (NO₂) at position 5 is strongly electron-withdrawing. This combination creates a unique electronic environment that influences reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18-9-4-2-8(3-5-9)12-10(14(16)17)6-7-11(15)13-12/h2-5,10,12H,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPRPRLZOPUBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the 4-(Methylsulfanyl)phenyl Group: This step can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[4-(methylsulfanyl)phenyl]-5-nitropiperidin-2-one can be contextualized by comparing it to analogous piperidin-2-one derivatives and related heterocyclic compounds. Key comparisons include:
Substituent Position and Functional Group Variations
1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one
- Differences : Replaces the nitro group with a hydroxymethyl (CH₂OH) substituent and the methylsulfanylphenyl group with a methoxyphenyl (OCH₃) group.
- Impact : The hydroxymethyl group increases hydrophilicity, while the methoxy group enhances π-electron density compared to methylsulfanyl. These changes may alter binding affinity in biological systems, such as enzyme active sites .
- 1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one Differences: Features a chloro (Cl) substituent on the phenyl ring instead of methylsulfanyl.
Heterocyclic Core Modifications
- 5-[4-(Methylsulfanyl)phenyl]pyrimidin-2-one
- Differences : Replaces the piperidin-2-one core with a pyrimidin-2-one ring.
- Impact : The pyrimidine ring introduces additional nitrogen atoms, altering hydrogen-bonding patterns and aromaticity. This may enhance interactions with nucleic acids or ATP-binding proteins .
Functional Group Replacements
- 6-[4-(Chlorophenoxy)pyridin-3-amine] Differences: Substitutes the piperidin-2-one core with a pyridine ring and replaces methylsulfanyl with chlorine. Impact: The chlorine atom’s electronegativity and smaller size may reduce steric hindrance but limit sulfur-specific interactions (e.g., metal coordination) .
Structural and Electronic Properties
Table 1: Key Properties of this compound vs. Analogues
| Compound | Core Structure | Position 5 Group | Position 6 Substituent | Key Electronic Features |
|---|---|---|---|---|
| Target Compound | Piperidin-2-one | NO₂ | 4-(SCH₃)Ph | Strong electron withdrawal (NO₂) + moderate electron donation (SCH₃) |
| 1-Benzyl-5-(hydroxymethyl)-6-(4-OCH₃-Ph) | Piperidin-2-one | CH₂OH | 4-OCH₃Ph | Polar (CH₂OH) + electron-rich (OCH₃) |
| 5-[4-(SCH₃)Ph]pyrimidin-2-one | Pyrimidin-2-one | N/A | 4-SCH₃Ph | Increased aromaticity and H-bond sites |
| 6-[4-Cl-PhO]pyridin-3-amine | Pyridine | NH₂ | 4-ClPhO | Electronegative Cl + planar pyridine |
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